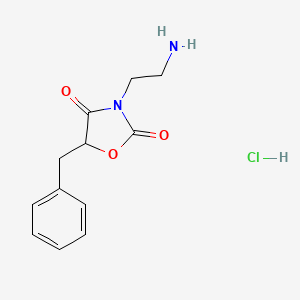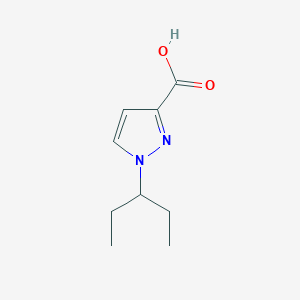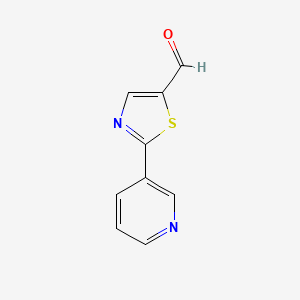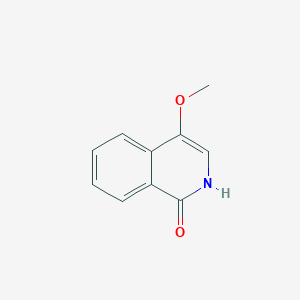
3-(2-Aminoethyl)-5-benzyloxazolidine-2,4-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tryptamine hydrochloride is a laboratory chemical with the CAS number 343-94-2 . It’s used in various applications, including as a reactant for the preparation of tryptamine derivatives as inhibitors against hepatitis B virus, carbamoyl epipodophyllotoxins as potential antitumor agents, and more .
Molecular Structure Analysis
The molecular structure of tryptamine hydrochloride, a related compound, has been studied using various spectroscopic techniques . The conformational preferences were explained by hyperconjugative interactions .Chemical Reactions Analysis
Tryptamine hydrochloride can undergo various reactions due to its structure. It’s used as a reactant for the preparation of several compounds, including tryptamine derivatives, carbamoyl epipodophyllotoxins, and more .Physical and Chemical Properties Analysis
Tryptamine hydrochloride is a beige powder with a melting point of 253-255 °C. It’s soluble in water .Applications De Recherche Scientifique
Hypoglycemic Properties
- Benzyloxazolidine-2,4-diones, including compounds similar to 3-(2-Aminoethyl)-5-benzyloxazolidine-2,4-dione hydrochloride, have been identified as potent hypoglycemic agents. A study focusing on their effects on blood glucose levels in genetically obese mice highlighted their potential in diabetes treatment (Dow et al., 1991).
Chemical Reactivity and Synthesis
- Research on 3-(Benzyloxy)-4H-1,5,2-dioxazin-6-ones, closely related to the chemical structure of interest, revealed insights into their synthesis and reactivity. This study explored their transformation into various chemical forms, including 3-hydroxyoxazolidin-2,4-diones, under different conditions (Schwarz & Geffken, 1988).
Metal-Free Oxidative Cyclization
- A study on the oxidative cyclization of N-Boc-acrylamides demonstrated the synthesis of 5,5-disubstituted oxazolidine-2,4-diones, including 5-acetoxy-5-benzyloxazolidine-2,4-dione, through a metal-free process. This research contributes to the understanding of carbon-oxygen bond formation in such compounds (Duddupudi et al., 2020).
Antimicrobial Applications
- Compounds based on the thiazolidine-2,4-dione framework, similar to this compound, have been investigated for their antimicrobial properties. Studies have demonstrated their effectiveness against various pathogens like Staphylococcus aureus and Candida albicans (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011).
Stereoselective Additions in Organic Synthesis
- The compound's relatives, such as 3-Benzyl-5-methyl-1,3-oxazolidine-3,4-diones, have been used in stereoselective reactions with Grignard reagents, contributing to the field of organic synthesis (Galliani et al., 2013).
Anticonvulsive Properties
- Studies have explored the anticonvulsive effects of similar compounds like 3,5,5-trimethyloxazolidine-2,4-dione, offering insights into the potential neurological applications of this compound (Everett & Richards, 1944).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-(2-aminoethyl)-5-benzyl-1,3-oxazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3.ClH/c13-6-7-14-11(15)10(17-12(14)16)8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLAGUIRNSRJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)N(C(=O)O2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2-chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2477420.png)


![2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2477424.png)
![N-(5-methylisoxazol-3-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2477425.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2477426.png)


![N-[(3-bromophenyl)(cyano)methyl]-3-(2-chlorophenyl)propanamide](/img/structure/B2477430.png)

![2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2477432.png)


![[(1S,5S)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2477439.png)
